N-[5-(1-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridazin-3-yl)-2-methylphenyl]-2-methylpropanamide
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Overview
Description
N-[5-(1-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridazin-3-yl)-2-methylphenyl]-2-methylpropanamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridazin-3-yl)-2-methylphenyl]-2-methylpropanamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyridazinone ring and subsequent functionalization to introduce the desired substituents. Common reagents used in these reactions include various amines, aldehydes, and ketones, under conditions such as reflux or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridazin-3-yl)-2-methylphenyl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce ketones or aldehydes to alcohols.
Substitution: This reaction can replace one functional group with another, often using reagents like halides or nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions can vary but often involve solvents like ethanol or dichloromethane and temperatures ranging from room temperature to reflux.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-[5-(1-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridazin-3-yl)-2-methylphenyl]-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: An organic compound with similar structural features but different applications, primarily as a plasticizer.
Other pyridazinone derivatives: Compounds with similar core structures but different substituents, which can lead to variations in biological activity and applications.
Uniqueness
N-[5-(1-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridazin-3-yl)-2-methylphenyl]-2-methylpropanamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[5-[1-[2-(2-ethyl-6-methylanilino)-2-oxoethyl]-6-oxopyridazin-3-yl]-2-methylphenyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O3/c1-6-19-9-7-8-18(5)25(19)28-23(31)15-30-24(32)13-12-21(29-30)20-11-10-17(4)22(14-20)27-26(33)16(2)3/h7-14,16H,6,15H2,1-5H3,(H,27,33)(H,28,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUROOSGGBYGKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)C)NC(=O)C(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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